molecular formula C36H42N8O5 B609826 Palbociclib-SMCC

Palbociclib-SMCC

Cat. No. B609826
M. Wt: 666.783
InChI Key: YPPDYAQBRIHIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. This compound is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.

Scientific Research Applications

  • Breast Cancer Treatment : Palbociclib, combined with letrozole, significantly improved progression-free survival in women with advanced estrogen receptor-positive and HER2-negative breast cancer (Finn et al., 2015).

  • Hepatocellular Carcinoma : It has shown promise in preclinical models of hepatocellular carcinoma, especially in combination with sorafenib, by impairing tumor growth and increasing survival (Bollard et al., 2016).

  • Oral Squamous Cell Carcinoma : In oral squamous cell carcinoma, palbociclib induced DNA damage and inhibited DNA repair, leading to cellular senescence and apoptosis (Wang et al., 2020).

  • Radiosensitivity Enhancement : Palbociclib enhances the radiosensitivity of hepatocellular carcinoma and cholangiocarcinoma by inhibiting DNA damage response mediated by ataxia telangiectasia-mutated kinase (Huang et al., 2018).

  • Advanced Hormone Receptor-Positive Breast Cancer : Its efficacy in advanced hormone receptor-positive breast cancer was demonstrated in clinical practice, showing effectiveness in postmenopausal women when combined with letrozole or fulvestrant (Lu, 2015).

  • Target Engagement in Cancer Cells : A chemoproteomic evaluation showed that palbociclib's effectiveness correlates with its ability to engage CDK4/6 in sensitive cancer cells, providing insights into mechanisms of resistance and response (Nomanbhoy et al., 2016).

  • Mechanisms of Resistance : Studies have investigated the mechanisms behind acquired resistance to palbociclib in breast cancer, crucial for developing alternative treatment strategies (Vijayaraghavan et al., 2017).

  • Proteasomal Activation : Thermal proteome profiling revealed that palbociclib induces thermal stabilization of the 20S proteasome in breast cancer cells, which is not explained by direct binding, suggesting additional molecular mechanisms for palbociclib-induced senescence (Miettinen et al., 2017).

properties

Molecular Formula

C36H42N8O5

Molecular Weight

666.783

IUPAC Name

1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione

InChI

InChI=1S/C36H42N8O5/c1-22-28-20-38-36(40-33(28)44(26-5-3-4-6-26)35(49)32(22)23(2)45)39-29-12-11-27(19-37-29)41-15-17-42(18-16-41)34(48)25-9-7-24(8-10-25)21-43-30(46)13-14-31(43)47/h11-14,19-20,24-26H,3-10,15-18,21H2,1-2H3,(H,37,38,39,40)

InChI Key

YPPDYAQBRIHIAI-UHFFFAOYSA-N

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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